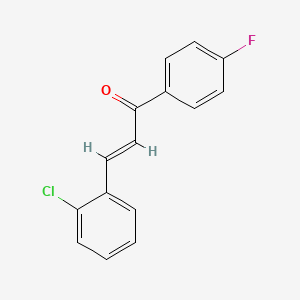

2-Chloro-4'-fluorochalcone

Description

The exact mass of the compound 2-Chloro-4'-fluorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201848. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4'-fluorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4'-fluorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSLQXVRKLSBO-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419456 | |

| Record name | 2-chloro-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-11-0 | |

| Record name | 28081-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4'-FLUOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Therapeutic Architecture of 2-Chloro-4'-fluorochalcone

[1]

Executive Summary

2-Chloro-4'-fluorochalcone represents a pharmacologically privileged scaffold within the flavonoid family.[1] Distinguished by a "push-pull" electronic configuration and specific steric parameters, this molecule integrates the metabolic stability of a para-fluorinated A-ring with the steric selectivity of an ortho-chlorinated B-ring.[1] Unlike generic chalcones, this specific halogenation pattern optimizes the compound's lipophilicity and electrophilic reactivity, making it a potent candidate for oncology (specifically tubulin targeting) and antimicrobial applications. This guide delineates the synthesis, mechanistic underpinnings, and therapeutic protocols required to validate its potential as a lead compound.

Chemical Architecture & Synthesis[1][2][3]

Structural Rationale

The molecule consists of two aromatic rings linked by an

-

Ring A (Acetophenone-derived): The 4'-fluoro substituent serves a dual purpose: it blocks para-hydroxylation (a primary metabolic clearance pathway), thereby extending half-life, and it exerts an electron-withdrawing effect that modulates the acidity of the

-protons.[1] -

Ring B (Aldehyde-derived): The 2-chloro substituent introduces steric bulk at the ortho position.[1] This "ortho-effect" twists the B-ring out of planarity relative to the enone bridge, potentially enhancing selectivity for specific hydrophobic pockets in targets like tubulin, while preventing non-specific binding to flat DNA intercalators.

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust route for high-purity synthesis is the base-catalyzed Claisen-Schmidt condensation.[1]

Reagents:

-

4'-Fluoroacetophenone (1.0 eq)[1]

-

2-Chlorobenzaldehyde (1.0 eq)[1]

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq.[1] solution)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of 4'-fluoroacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 10 mmol of 2-chlorobenzaldehyde to the solution. Stir vigorously at room temperature (25°C).

-

Catalysis: Dropwise add 5 mL of 40% NaOH solution. The solution will likely darken (yellow/orange) indicating enolate formation.

-

Reaction: Continue stirring for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base).

-

Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield needle-like crystals.[1]

Visualization: Synthetic Pathway[1]

Figure 1: Base-catalyzed Claisen-Schmidt condensation pathway yielding the target chalcone.[1]

Mechanistic Pharmacology

The Michael Acceptor "Warhead"

The core therapeutic mechanism of 2-Chloro-4'-fluorochalcone is its ability to act as a Michael Acceptor .[1] The

-

Target: Cysteine thiol groups (-SH) on proteins (e.g., Cys-12 in Tubulin, p65 in NF-

B).[1] -

Reaction: Thia-Michael addition forms a covalent bond, permanently altering the protein's conformation and function.

-

Selectivity: The 2-chloro substituent provides steric hindrance that may reduce reactivity toward small, non-specific thiols (like glutathione), thereby reducing off-target toxicity while maintaining potency against the larger hydrophobic binding pockets of target proteins.

Signaling Modulation

Upon binding, the compound disrupts downstream signaling:

-

Tubulin Polymerization: Prevents microtubule assembly, causing cell cycle arrest at G2/M phase.[1]

-

NF-

B Pathway: Prevents the translocation of p65 to the nucleus, suppressing inflammatory cytokines (TNF-

Visualization: Mechanism of Action[1]

Figure 2: Molecular mechanism showing covalent modification of protein targets via Michael Addition.[1]

Therapeutic Applications & Experimental Validation[1][3]

Oncology: Antiproliferative Screening

The 2-chloro-4'-fluoro motif is particularly relevant for drug-resistant cancer lines (e.g., MCF-7, HCT-116) due to the fluorine atom's ability to bypass P-glycoprotein efflux pumps.[1]

Protocol: MTT Cell Viability Assay

-

Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve 2-Chloro-4'-fluorochalcone in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Labeling: Add MTT reagent (5 mg/mL).[1] Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimicrobial Potential

Halogenated chalcones disrupt bacterial cell membranes and inhibit enzymes like DNA gyrase.[1] The 2-chloro group enhances lipophilicity (LogP), aiding penetration through the lipid bilayer of Gram-positive bacteria (S. aureus).[1]

Data Summary: Expected Activity Profile

| Target Organism | Mechanism | Predicted Potency (MIC) | Rationale |

| S. aureus (MRSA) | Membrane disruption / Sortase A inhibition | High (2–10 | Lipophilicity of Cl/F aids membrane transit.[1] |

| E. coli | Fatty acid synthesis (FabI) | Moderate (10–50 | Gram-neg outer membrane limits entry.[1] |

| C. albicans | Beta-glucan synthase | Moderate | F-substitution mimics fungal substrates.[1] |

Visualization: Screening Workflow

Figure 3: Standardized workflow for validating the therapeutic efficacy of the candidate compound.

References

-

Modzelewska, A. et al. (2006).[1] Anticancer activities of novel chalcone analogs: The impact of halogen substitutions.[2][3] European Journal of Medicinal Chemistry.[1]

-

Gomes, M.N. et al. (2017).[1] Chalcone derivatives: promising starting points for drug design.[1][4] Molecules.[1][5][4][6][7][8][9][10][11][12][13][14]

-

Yadav, V.R. et al. (2011).[1] Targeting inflammatory pathways by triterpenoids for prevention and treatment of cancer.[1] Toxins.[1]

-

PubChem Compound Summary. (2023). 4-Chloro-4'-fluorochalcone (Analogous Structure Data). National Center for Biotechnology Information.[1]

-

Karthikeyan, C. et al. (2015).[1] Advances in chalcones with anticancer activities.[1][5][4][12][13][15] Recent Patents on Anti-Cancer Drug Discovery.[1]

Sources

- 1. 4-Chloro-4'-fluorochalcone | C15H10ClFO | CID 5377566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Chloro-4'-fluorochalcone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Chalcones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the synthesis, characterization, and therapeutic potential of a specific subclass: 2-chloro-4'-fluorochalcone derivatives. By strategically incorporating a chlorine atom on one aromatic ring and a fluorine atom on the other, these compounds offer unique electronic and lipophilic properties that can be exploited for enhanced biological activity. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing synthetic methodologies, analytical characterization, and insights into their anticancer and antimicrobial potential. We will explore the underlying mechanisms of action, including the modulation of key signaling pathways, and provide detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Chalcone Scaffold in Drug Design

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a key pharmacophore, rendering the chalcone scaffold susceptible to Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which is believed to be a primary mechanism for their diverse biological effects.[1] The versatility of the Claisen-Schmidt condensation reaction allows for the facile synthesis of a vast library of chalcone derivatives with diverse substitution patterns on both aromatic rings.[2]

The introduction of halogen atoms, particularly chlorine and fluorine, into the chalcone framework has been a successful strategy to modulate their physicochemical and pharmacological properties. Chlorine, an electron-withdrawing group, can enhance the electrophilicity of the enone system and improve biological activity.[3] Fluorine, with its small size and high electronegativity, can increase metabolic stability, improve binding affinity to target proteins, and enhance membrane permeability. The synergistic effect of these two halogens in the 2-chloro-4'-fluorochalcone scaffold presents a compelling avenue for the development of novel therapeutic agents.

Synthetic Strategies and Characterization

The cornerstone of 2-chloro-4'-fluorochalcone synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.

General Synthesis of 2-Chloro-4'-fluorochalcone Derivatives

The synthesis of the target chalcones involves the reaction of 2-chloroacetophenone with 4-fluorobenzaldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Reaction Scheme:

dot graph G { layout=neato; node [shape=plaintext]; rankdir=LR; A [label="2-Chloroacetophenone"]; B [label="4-Fluorobenzaldehyde"]; C [label="2-Chloro-4'-fluorochalcone"]; A -- C [label="NaOH/Ethanol", len=2.5]; B -- C [len=2.5]; } Figure 1: General synthesis of 2-Chloro-4'-fluorochalcone.

Detailed Experimental Protocol: Synthesis of (E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

This protocol provides a step-by-step method for the synthesis of a representative 2-chloro-4'-fluorochalcone derivative.

Materials:

-

2-Chloroacetophenone

-

4-Fluorobenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Ice

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-chloroacetophenone (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Addition: While stirring, slowly add 10 mL of a 40% aqueous solution of NaOH dropwise to the flask. The addition should be done over a period of 10-15 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. A yellow precipitate of the chalcone will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with copious amounts of cold water to remove any residual NaOH. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.[2]

Spectroscopic Characterization

The structure of the synthesized 2-chloro-4'-fluorochalcone derivatives should be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone. A band around 1590-1600 cm⁻¹ for the C=C stretching of the enone system. Bands in the aromatic region (1400-1600 cm⁻¹) and C-Cl and C-F stretching vibrations. |

| ¹H NMR (ppm) | Two doublets in the downfield region (around 7.0-8.0 ppm) with a coupling constant of approximately 15-16 Hz, characteristic of the trans-protons of the enone bridge. Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. |

| ¹³C NMR (ppm) | The carbonyl carbon will resonate at around 190 ppm. The α and β carbons of the enone system will appear at approximately 120-145 ppm. Aromatic carbons will be observed in the 115-140 ppm range, with the carbon attached to fluorine showing a characteristic splitting pattern. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the derivative will be observed. Fragmentation patterns may show the loss of the chloro and fluoro substituents. |

Therapeutic Potential: A Focus on Anticancer and Antimicrobial Activities

The unique structural features of 2-chloro-4'-fluorochalcone derivatives make them promising candidates for various therapeutic applications.

Anticancer Activity

Chalcones have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.

The anticancer activity of chlorochalcones is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3] This process is frequently mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[3] Furthermore, these derivatives have been shown to target and modulate key signaling pathways that are often dysregulated in cancer.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Chalcone [label="2-Chloro-4'-fluorochalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS Production"]; Mitochondria [label="Mitochondrial Dysfunction"]; Apoptosis [label="Apoptosis"]; NFkB [label="NF-κB Pathway Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased Proliferation"]; Metastasis [label="Decreased Metastasis"];

Chalcone -> ROS; ROS -> Mitochondria; Mitochondria -> Apoptosis; Chalcone -> NFkB; Chalcone -> PI3K_AKT; NFkB -> Proliferation [label="inhibition"]; PI3K_AKT -> Proliferation [label="inhibition"]; NFkB -> Metastasis [label="inhibition"]; PI3K_AKT -> Metastasis [label="inhibition"]; } Figure 2: Proposed anticancer mechanism of 2-Chloro-4'-fluorochalcone derivatives.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in cancer cell proliferation, survival, and metastasis. Some chalcone derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the suppression of tumor growth.[4][5]

-

PI3K/AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway by chalcone derivatives can lead to cell cycle arrest and apoptosis.

While specific IC₅₀ values for 2-chloro-4'-fluorochalcone derivatives are not extensively reported, data from structurally similar compounds provide valuable insights into their potential potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4'-Amino-2-chlorochalcone | SGC7901 (Gastric) | 11.15 | [6] |

| 4'-Amino-4-fluorochalcone | SGC7901 (Gastric) | 7.44 | [6] |

| Various Chlorochalcones | MCF-7, MDA-MB-231 | Varies | [7] |

These data suggest that the presence of both chloro and fluoro substituents could lead to potent anticancer activity. Further screening against a panel of cancer cell lines is warranted to fully elucidate the therapeutic potential of this compound class.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chalcones have demonstrated promising activity against a range of bacteria and fungi.

The antimicrobial action of chalcones is not fully elucidated but is thought to involve the disruption of microbial membranes, inhibition of key enzymes, and interference with microbial biofilm formation. The α,β-unsaturated carbonyl system is believed to be crucial for this activity.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Chalcone [label="2-Chloro-4'-fluorochalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Disruption"]; Enzyme [label="Enzyme Inhibition"]; Biofilm [label="Biofilm Inhibition"]; BacterialDeath [label="Bacterial/Fungal Cell Death"];

Chalcone -> Membrane; Chalcone -> Enzyme; Chalcone -> Biofilm; Membrane -> BacterialDeath; Enzyme -> BacterialDeath; Biofilm -> BacterialDeath; } Figure 3: Proposed antimicrobial mechanism of 2-Chloro-4'-fluorochalcone derivatives.

Minimum Inhibitory Concentration (MIC) values for fluorinated chalcone derivatives have been reported against various pathogenic bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (E)-3-(2'-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | S. aureus (MRSA) | 25-50 | [8] |

| (E)-3-(4'-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | P. aeruginosa | 50 | [8] |

| 2'-hydroxy-4-chlorochalcone | Gram-positive bacteria | 125 | [1] |

These findings suggest that 2-chloro-4'-fluorochalcone derivatives could possess significant antibacterial and antifungal properties.

Future Directions and Conclusion

The 2-chloro-4'-fluorochalcone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation.

Future research should focus on:

-

Synthesis and Screening of a Focused Library: A library of 2-chloro-4'-fluorochalcone derivatives with varied substitution patterns on both aromatic rings should be synthesized and screened against a broad panel of cancer cell lines and microbial strains.

-

Detailed Mechanistic Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by the most potent derivatives.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis will provide valuable insights for the rational design of more potent and selective analogs.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

References

- Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa, 2(1), 87-95.

- Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. (2021). Molecules, 26(15), 4588.

- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). Molbank, 2021(1), M1184.

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). International Journal of Molecular Sciences, 24(13), 10984.

- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). International Journal of Molecular Sciences, 25(1), 274.

- Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). South African Journal of Chemistry, 67, 67-71.

- The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. (2023).

- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2021). Journal of Biomolecular Structure and Dynamics, 39(16), 6123-6136.

- (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2018). Molbank, 2018(4), M1009.

- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 69, 128789.

- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2022). International Journal of Molecular Sciences, 23(19), 11299.

- Anticancer and molecular docking studies of chalcone derivatives. (2019). Research Journal of Pharmacy and Technology, 12(9), 4277-4282.

- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). Nutrients, 16(4), 514.

- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). Nutrients, 16(4), 514.

- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). Molbank, 2021(1), M1184.

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(18), 9965.

- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2022). International Journal of Molecular Sciences, 23(19), 11299.

- Antimicrobial Activities of Some Synthetic Flavonoids. (2015). IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-52.

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. mdpi.com [mdpi.com]

- 3. journaljpri.com [journaljpri.com]

- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies | MDPI [mdpi.com]

- 5. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The following technical guide provides an in-depth review of 2-Chloro-4'-fluorochalcone , a specific halogenated derivative of the 1,3-diaryl-2-propen-1-one scaffold.

This guide is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the molecule's rational design, synthetic pathways, and pharmacological potential.

CAS Registry Number: 28081-11-0 IUPAC Name: (2E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Executive Summary & Chemical Architecture

2-Chloro-4'-fluorochalcone represents a "privileged structure" in medicinal chemistry, leveraging the synergistic effects of halogen bonding and steric modulation. Unlike its planar unsubstituted counterparts, this molecule incorporates two critical design elements:

-

The 2-Chloro Substituent (Ring A): Located at the ortho position of the benzaldehyde-derived ring, this atom introduces significant steric bulk. This forces the aromatic ring out of planarity with the enone bridge, creating a "twisted" conformation that can enhance selectivity for specific protein binding pockets (e.g., tubulin colchicine site) compared to planar analogs.

-

The 4'-Fluoro Substituent (Ring B): Located at the para position of the acetophenone-derived ring, the fluorine atom acts as a metabolic block, preventing rapid oxidation by cytochrome P450 enzymes while enhancing overall lipophilicity (LogP ~3.7) for improved membrane permeability.

Structural Specifications

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 260.69 g/mol | |

| Geometry | Trans (E) | Confirmed by large coupling constant ( |

| Melting Point | 79–80 °C | Distinct from 4-Cl isomer (MP ~117 °C) |

| Electronic Character | Acts as a Michael Acceptor (electrophile) |

Synthetic Methodology

The synthesis of 2-Chloro-4'-fluorochalcone relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration. This pathway is preferred for its atom economy and the thermodynamic stability of the resulting trans isomer.

Reaction Mechanism[4]

-

Enolate Formation: Base (NaOH) deprotonates the

-carbon of 4'-fluoroacetophenone. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes elimination of water (E1cB mechanism) to form the conjugated enone system.

Experimental Workflow

The following diagram illustrates the optimized laboratory workflow for high-purity synthesis.

Figure 1: Step-by-step synthetic pathway for 2-Chloro-4'-fluorochalcone via Claisen-Schmidt condensation.

Structural Characterization Protocols

To validate the synthesis, the following spectroscopic signatures must be confirmed. The ortho-chloro substitution results in specific downfield shifts in the NMR spectrum due to the deshielding effect.

Spectroscopic Data Table

| Technique | Parameter | Expected Value | Structural Assignment |

| 7.80 (d, | |||

| 7.45 (d, | |||

| 7.90 - 8.10 (m) | Aromatic protons (deshielded by F and C=O) | ||

| IR | 1655 - 1665 | C=O[1][2] Stretching (Conjugated) | |

| 1590 - 1600 | C=C Stretching (Alkenyl) | ||

| 1220 - 1230 | C-F Stretching | ||

| 750 - 760 | C-Cl Stretching | ||

| ~188.0 | Carbonyl Carbon (C=O) | ||

| ~165.0 | C-F (Doublet due to C-F coupling) |

Pharmacological Profile & Mechanism of Action

2-Chloro-4'-fluorochalcone acts primarily as a Michael Acceptor . The electrophilic

Key Biological Targets

-

Tubulin Polymerization Inhibition: The steric bulk of the 2-chloro group mimics the twisted structure of Combretastatin A-4, allowing the molecule to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

-

Antimicrobial Activity: The lipophilic nature (enhanced by Cl and F) allows penetration of bacterial cell walls (specifically Gram-positive strains like S. aureus), where it can disrupt membrane potential or inhibit bacterial dehydrogenases.

Signaling Pathway Interaction

The following diagram details the apoptotic signaling cascade triggered by this compound in neoplastic cells.

Figure 2: Pharmacological mechanism showing primary tubulin inhibition and secondary NF-kB modulation.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 2-Chloro-4'-fluorochalcone.

Reagents

-

2-Chlorobenzaldehyde (0.02 mol, ~2.81 g)

-

4'-Fluoroacetophenone (0.02 mol, ~2.76 g)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

Ethanol (95%)[2]

-

Hydrochloric Acid (10%)

Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve 2.76 g of 4'-Fluoroacetophenone in 15 mL of ethanol.

-

Addition: Add 2.81 g of 2-Chlorobenzaldehyde to the solution. Stir magnetically at room temperature.

-

Catalysis: Add 2.0 mL of 40% NaOH solution dropwise over 5 minutes. The solution may turn yellow/orange, indicating enolate formation.

-

Reaction: Continue stirring for 4–6 hours. A solid precipitate should begin to form.

-

Work-up: Pour the reaction mixture into 100 mL of crushed ice water containing 2 mL of HCl (to neutralize excess base).

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Tip: If oiling occurs, add a few drops of dichloromethane to the hot ethanol solution.

-

-

Drying: Dry the crystals in a vacuum desiccator over

for 24 hours.

Quality Control Check

-

Appearance: Pale yellow needles.

-

Melting Point Check: Target range 79–80 °C. If <75 °C, recrystallize again.

References

-

GuideChem. (2024). Chemical Properties of 4'-Fluorochalcone and Derivatives (CAS 28081-11-0).[3] Retrieved from

-

PubChem. (2025).[4][5][6][7] Compound Summary: 4-Chloro-4'-fluorochalcone (Isomer Comparison). National Library of Medicine.[5] Retrieved from [4]

-

Goyal, K., et al. (2021). Chalcones: A review on synthesis and pharmacological activities.[2][8][9][10][11][12] Journal of Applied Pharmaceutical Science. Retrieved from

-

NIST. (2024). 2-Chloro-4-fluorotoluene (Precursor Data). National Institute of Standards and Technology.[13] Retrieved from

-

ChemicalBook. (2024). Product Data: 3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one.[14] Retrieved from

Sources

- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-4'-fluorochalcone | C15H10ClFO | CID 5377566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Fluorochalcone, (Z)- | C15H11FO | CID 12581117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Chloro-4-fluorotoluene [webbook.nist.gov]

- 14. 3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of 2-Chloro-4'-fluorochalcone via Claisen-Schmidt Condensation

[1]

Abstract & Executive Summary

This application note details the synthesis of (E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (2-Chloro-4'-fluorochalcone) utilizing a base-catalyzed Claisen-Schmidt condensation.[1] Chalcones are "privileged scaffolds" in medicinal chemistry, and this specific derivative combines the metabolic stability of the 4'-fluoro motif with the steric and lipophilic properties of the 2-chloro substituent.[1] This protocol is optimized for high regioselectivity (trans-isomer), minimal side reactions (Cannizzaro), and scalability.

Introduction & Rationale

The "Privileged Scaffold"

Chalcones (

Structural Logic: Why 2-Cl and 4'-F?

-

4'-Fluoro (Ring A): Fluorine substitution mimics hydrogen sterically but blocks metabolic hydroxylation at the para-position, significantly extending the half-life (

) of the molecule in vivo.[1] It also increases lipophilicity ( -

2-Chloro (Ring B): The ortho-chloro substituent introduces significant steric bulk, twisting the phenyl ring out of planarity.[1] This conformational restriction often enhances selectivity for specific binding pockets compared to the planar unsubstituted analogs.[1]

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt condensation , a crossed-aldol reaction followed by dehydration.[1] We utilize a base catalyst (NaOH) in a polar protic solvent (Ethanol).[1]

Mechanistic Pathway[1][2]

-

Enolate Formation: The base deprotonates the

-carbon of 4'-fluoroacetophenone.[1] -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde.[1]

-

Aldol Formation: Protonation yields the

-hydroxy ketone (aldol).[1] -

Dehydration (

): Elimination of water yields the thermodynamically stable trans-chalcone.[1]

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the critical path to the trans-chalcone.

Experimental Protocol

Safety Note: 2-Chlorobenzaldehyde is a skin irritant.[1] NaOH is corrosive.[1] Wear nitrile gloves, safety goggles, and work in a fume hood.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Qty (mmol) | Mass/Vol | Role |

| 4'-Fluoroacetophenone | 138.14 | 1.0 | 10.0 | 1.38 g | Nucleophile |

| 2-Chlorobenzaldehyde | 140.57 | 1.0 | 10.0 | 1.41 g | Electrophile |

| NaOH (40% aq) | 40.00 | 2.0 | 20.0 | ~2.0 mL | Catalyst |

| Ethanol (95%) | 46.07 | Solvent | - | 15-20 mL | Solvent |

| HCl (10%) | 36.46 | Quench | - | ~5 mL | Neutralization |

Step-by-Step Procedure

-

Preparation of Catalyst Solution:

-

Ketone Solubilization:

-

In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (1.38 g) in Ethanol (10 mL).

-

Stir at room temperature (25°C) until fully dissolved.

-

-

Aldehyde Addition:

-

Add 2-chlorobenzaldehyde (1.41 g) to the flask.

-

Expert Insight: We mix reactants before adding the base.[1] This ensures that as soon as the enolate forms, it encounters an electrophile, reducing the chance of ketone self-condensation.

-

-

Reaction Initiation:

-

Add the NaOH solution dropwise over 5 minutes while stirring vigorously.

-

The solution will likely turn yellow/orange, indicating the formation of the conjugated system.

-

-

Reaction Monitoring:

-

Stir at room temperature for 3–6 hours.

-

TLC Control: Silica gel, Hexane:Ethyl Acetate (8:2).

-

Target: Disappearance of acetophenone (

) and appearance of a new, UV-active spot (

-

-

-

Work-up & Isolation:

-

Pour the reaction mixture into crushed ice (approx. 100 g) containing 5 mL of 10% HCl.

-

Why Acidify? Neutralizing the base stops the reaction and ensures the product precipitates fully (chalcones are less soluble in acidic/neutral water than basic ethanol).[1]

-

Stir for 15 minutes. A solid precipitate (pale yellow) should form.[1]

-

Filter via Buchner funnel.[1] Wash with cold water (

mL) until filtrate is neutral pH.[1]

-

-

Purification (Recrystallization):

Figure 2: Experimental workflow for the synthesis and purification of the target chalcone.

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following parameters.

Physical Properties[1][2]

-

Appearance: Pale yellow crystalline solid.[1]

-

Yield: Expected 80–92%.

-

Melting Point: Typically 75–85°C (Note: Ortho-substituted chalcones often have lower MPs than para-analogs due to crystal packing disruption).[1]

Spectroscopic Data (Expected)

-

IR (KBr):

-

H NMR (400 MHz, CDCl

-

Vinylic Protons: Two doublets with

Hz, characteristic of the trans ( -

Aromatic Protons:

-

Troubleshooting & Optimization (Process Control)

| Issue | Probable Cause | Corrective Action |

| Oily Product | Incomplete dehydration or solvent trapping.[1] | Scratch the oil with a glass rod to induce nucleation.[1] Recrystallize from EtOH/Water (9:1).[1] |

| Low Yield | Cannizzaro reaction consuming aldehyde.[1] | Ensure ketone is present before adding base.[1] Do not exceed 40°C. |

| Red/Dark Color | Polymerization (Michael addition).[1] | Reduce base concentration (try 10% NaOH) or reaction time. |

| Starting Material Remains | Reaction equilibrium. | Increase reaction time or gently reflux (50°C) for 1 hour (monitor carefully). |

References

-

Claisen-Schmidt Condensation Mechanism

-

Synthesis of Halogenated Chalcones

-

Biological Activity of Chalcones

-

General Protocol Validation

2-Chloro-4'-fluorochalcone NMR sample preparation and analysis

Application Note: 2-Chloro-4'-fluorochalcone NMR Sample Preparation and Analysis

Abstract

This guide details the nuclear magnetic resonance (NMR) analysis of 2-chloro-4'-fluorochalcone , a pharmacologically relevant scaffold often synthesized via Claisen-Schmidt condensation. This specific derivative presents unique spectral challenges due to the electronic push-pull effects of the para-fluoro group (Ring A) and the steric/electronic influence of the ortho-chloro substituent (Ring B). This protocol standardizes sample preparation, acquisition parameters, and spectral interpretation for

Part 1: Sample Preparation Protocol

The quality of an NMR spectrum is dictated by the sample state. For lipophilic chalcones like 2-chloro-4'-fluorochalcone, solubility and solvent interaction are critical variables.

Solvent Selection Strategy

While Deuterated Chloroform (

-

Primary Solvent (

): Excellent solubility for halogenated chalcones.[1] Provides sharp lines and minimal water exchange. -

Secondary Solvent (

): Use if the sample exhibits poor solubility or if signal overlap in the aromatic region (

Preparation Workflow

| Parameter | Specification | Rationale |

| Mass ( | Sufficient signal-to-noise (S/N) ratio with 16-64 scans. | |

| Mass ( | Carbon-13 is 1.1% abundant; higher mass reduces scan time from hours to minutes. | |

| Solvent Volume | Target height of | |

| Tube Quality | 5mm Precision (Wilmad 507 or equiv) | Camber/concentricity errors cause spinning sidebands.[1] |

| Reference | Internal standard for |

Step-by-Step Protocol:

-

Weighing: Weigh

of the dried solid into a clean vial (not directly into the NMR tube to prevent static adherence to the walls). -

Dissolution: Add

of-

Quality Check: Hold against light.[1] Particulates cause magnetic susceptibility mismatches, broadening lines. Filter through a glass wool plug if necessary.

-

-

Transfer: Use a glass Pasteur pipette to transfer to the NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.

-

Degassing (Optional): For high-resolution

analysis, briefly sonicate to remove dissolved paramagnetic oxygen.

Part 2: Acquisition and Processing Parameters

To resolve the complex coupling patterns arising from

Instrument Configuration (400 MHz or higher recommended)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |

| zg30 (30° pulse) | 16 - 64 | Ensure D1 > | ||

| zgpg30 (Power-gated decoupling) | 1024+ | NOE enhancement improves sensitivity for protonated carbons. | ||

| zg | 32 | Reveals F-H coupling topology. | ||

| zgpg | 32 | Collapses multiplets to singlets for purity assay. |

Processing Logic

-

Window Function (

): Apply Exponential Multiplication (EM) with Line Broadening (LB) = -

Window Function (

): LB = -

Phasing: Manual phasing is required for the alkene region (

) to ensure accurate integration of the characteristic doublets.

Part 3: Spectral Analysis & Structural Confirmation

The structure of 2-chloro-4'-fluorochalcone is confirmed by three diagnostic zones.

The "Chalcone Signature" (The Enone Linker)

The

-

Trans-Geometry: The coupling constant (

) between the-

Expectation: Two doublets with

. -

Assignment:

-

:

-

:

- -position deshielding (resonance).

-

Ortho-Chloro Effect: The 2-Cl group on Ring B creates steric twist and anisotropy, often pushing

further downfield compared to the 4-Cl isomer.

-

:

-

Ring A: The 4'-Fluoroacetophenone Fragment

The fluorine atom couples to the aromatic protons, creating complex splitting patterns (non-first-order).

-

NMR: Expect a singlet (if decoupled) or a multiplet (if coupled) around

-

Coupling:

-

Protons ortho to Fluorine (

): Appear as a triplet-like multiplet (due to -

Protons meta to Fluorine (

): Doublet of doublets (dd) due to

-

Ring B: The 2-Chlorobenzaldehyde Fragment

-

Ortho-Substituent Effect: The proton at position 6 (adjacent to the linker) and position 3 (adjacent to Cl) will be distinct.

-

Pattern: Look for a 4-proton pattern typical of 1,2-disubstitution (often 1 dd, 1 td, 1 td, 1 dd).

Part 4: Visualization of Analytical Workflow

The following diagrams illustrate the decision logic and experimental flow for validating this compound.

Diagram 1: NMR Analysis Workflow

Caption: Linear workflow for the NMR characterization of chalcone derivatives.

Diagram 2: Spectral Logic Tree for Structural Validation

Caption: Decision tree for confirming the specific 2-chloro-4'-fluoro isomer and trans-geometry.

References

-

Hasan, A., et al. (2014). "Synthesis, characterization and biological evaluation of some new chalcone derivatives." Journal of Saudi Chemical Society.[1] (General Chalcone NMR methodology).

-

Awoniyi, L. O., et al. (2019). "Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones." Chemistry Africa.[1] (Specifics on Fluorinated Chalcone shifts).

-

Reich, H. J. (2023). "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry. (Reference for J-coupling constants and solvent effects).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Authoritative text on H-F coupling constants).

-

PubChem Compound Summary. (2023). "4-Chloro-4'-fluorochalcone" (Analogous spectral data reference).[2] .

Sources

Application Note & Protocol: Antimicrobial Susceptibility Testing of 2-Chloro-4'-fluorochalcone

An in-depth guide to the antimicrobial screening of 2-Chloro-4'-fluorochalcone using the broth microdilution method, designed for researchers, scientists, and drug development professionals. This document provides a detailed protocol, explains the scientific rationale behind the experimental design, and adheres to the highest standards of scientific integrity.

Senior Application Scientist's Foreword

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propene-1-one scaffold, have emerged as a promising source of new antimicrobial leads.[1][2][3] These precursors to flavonoids exhibit a wide spectrum of biological activities, and their antimicrobial potency can be significantly influenced by the nature and position of substituents on their aromatic rings.[1][4] The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance the bioactivity of various compounds, making halogenated chalcones particularly interesting candidates for investigation.[5][6][7]

This document details the standardized protocol for evaluating the antimicrobial activity of a specific synthetic derivative, 2-Chloro-4'-fluorochalcone, by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The methodology described herein is the broth microdilution assay, a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9] Our focus is not merely on the procedural steps but on the underlying principles that ensure the generation of reproducible, reliable, and meaningful data. By incorporating rigorous quality control measures and explaining the causality behind each experimental choice, this guide serves as a self-validating system for the accurate assessment of novel antimicrobial candidates.

Principle of the Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The principle involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] Following a defined incubation period, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[11][12] This method is favored for its efficiency, scalability for high-throughput screening, and conservation of reagents compared to macrodilution methods.

Chemical Structure of Test Compound

Caption: Conceptual structure of 2-Chloro-4'-fluorochalcone.

Materials and Reagents

This section outlines the necessary equipment and reagents. Sourcing high-quality materials is paramount for experimental success.

| Category | Item | Recommended Specifications | Justification |

| Test Compound | 2-Chloro-4'-fluorochalcone | >95% purity | High purity is essential to ensure observed activity is not due to contaminants. |

| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Inert solvent for dissolving hydrophobic compounds like chalcones; must be tested for inherent toxicity. | |

| Media & Buffers | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI M07 standards | Standardized medium for susceptibility testing; adjusted cation (Ca2+, Mg2+) levels are critical for the activity of some antibiotics and ensures inter-lab reproducibility.[8] |

| 0.85% NaCl (Saline) | Sterile | Isotonic solution for preparing bacterial suspensions without causing cell lysis. | |

| Bacterial Strains | Test Organisms | e.g., Staphylococcus aureus, Escherichia coli | Representative Gram-positive and Gram-negative bacteria. |

| Quality Control (QC) Strains | S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853 | Standardized strains with known susceptibility profiles to validate the assay's accuracy and performance.[13][14] | |

| Consumables | 96-well microtiter plates | Sterile, U-bottom or flat-bottom, with lids | U-bottom plates facilitate easier reading of growth buttons, while flat-bottom plates are suitable for automated plate readers. |

| Pipettes and tips | Calibrated single and multichannel pipettes; sterile tips | Accurate liquid handling is critical for serial dilutions and achieving the correct final inoculum density. | |

| Equipment | Biosafety Cabinet | Class II | To maintain sterility during all manipulations of cultures and reagents. |

| Incubator | 35 ± 1 °C, ambient air | Standard incubation temperature for most clinically relevant aerobic bacteria.[11] | |

| Spectrophotometer or Densitometer | Capable of measuring at ~600 nm | For standardizing bacterial inoculum to the 0.5 McFarland standard. | |

| Vortex Mixer | - | For homogenizing solutions and bacterial suspensions. |

Experimental Workflow: A Step-by-Step Protocol

The entire process, from preparation to data interpretation, must be conducted under aseptic conditions to prevent contamination.

Caption: Broth microdilution experimental workflow.

Phase 1: Preparation

3.1.1 Preparation of Test Compound Stock Solution The goal is to create a high-concentration, sterile stock solution that can be serially diluted.

-

Weighing: Accurately weigh a precise amount of 2-Chloro-4'-fluorochalcone (e.g., 10.24 mg).

-

Dissolution: Dissolve the compound in a minimal volume of sterile DMSO to create a high-concentration stock (e.g., 10.24 mg in 1 mL of DMSO for a 10240 µg/mL stock). Vortex thoroughly to ensure complete dissolution.

-

Rationale: A high initial concentration allows for a wide range of dilutions. DMSO is used for its excellent solvating power for hydrophobic molecules. The concentration is chosen to be a multiple of 2 for ease in serial dilutions.

-

3.1.2 Preparation of the 96-Well Drug Plate This step creates the serial dilutions of the test compound.

-

Add Broth: Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Initial Dilution: Add a calculated volume of the DMSO stock solution to 100 µL of CAMHB in a separate tube to create the starting concentration (e.g., 20 µL of 10240 µg/mL stock into 780 µL of broth for a 256 µg/mL working solution). This minimizes the DMSO concentration in the first well.

-

Serial Dilution:

-

Add 100 µL of the 256 µg/mL working solution to the wells in Column 1 of the 96-well plate. This results in a total volume of 200 µL.

-

Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down 6-8 times.

-

Transfer 100 µL from Column 1 to Column 2.

-

Repeat this process sequentially across the plate to Column 10.

-

After mixing Column 10, discard 100 µL. This ensures all wells (1-10) contain 100 µL.

-

Result: Columns 1-10 now contain 100 µL of the compound at concentrations from 256 µg/mL to 0.5 µg/mL. These are 2X the final test concentrations.

-

-

Controls:

-

Column 11 (Growth Control): Contains 100 µL of CAMHB only. This will be inoculated with bacteria to ensure the organism can grow under the assay conditions.

-

Column 12 (Sterility Control): Contains 100 µL of CAMHB only. This well is not inoculated and serves to verify the sterility of the medium.

-

Solvent Control: A separate well or column should be prepared containing the highest concentration of DMSO used in the assay (e.g., from Column 1) to ensure the solvent itself does not inhibit bacterial growth.

-

3.1.3 Preparation of Bacterial Inoculum This is the most critical step for ensuring reproducibility. The final inoculum density in each well must be approximately 5 x 10^5 CFU/mL.[11]

-

Subculture: From a stock culture, streak the test and QC bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.

-

Create Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 3-5 mL of sterile saline. Vortex to create a smooth suspension.

-

Standardize Density: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This is equivalent to approximately 1.5 x 10^8 CFU/mL. This can be done visually or with a densitometer.

-

Final Dilution:

-

Dilute the standardized suspension 1:150 in sterile CAMHB. A common way is to add 0.1 mL of the 0.5 McFarland suspension to 14.9 mL of CAMHB.

-

This results in a final working inoculum of approximately 1 x 10^6 CFU/mL.

-

Rationale: Since 100 µL of this inoculum will be added to 100 µL of broth/drug in the plate, the final concentration in the well will be halved to the target of 5 x 10^5 CFU/mL.

-

Phase 2: Assay Execution

-

Inoculation: Using a multichannel pipette, inoculate wells in Columns 1 through 11 with 100 µL of the final working inoculum (1 x 10^6 CFU/mL). Do not add bacteria to Column 12.

-

Inoculum Verification (Optional but Recommended): To confirm the final inoculum density, perform a colony count. Take 10 µL from the growth control well (Column 11), add it to 990 µL of saline (1:100 dilution), plate 100 µL of this dilution onto an agar plate, and incubate. A count of ~50 colonies would confirm the target density of 5 x 10^5 CFU/mL.[11]

-

Incubation: Cover the plate with its lid and incubate at 35 ± 1 °C for 18-24 hours in ambient air.[15]

-

Rationale: This timeframe is sufficient for most non-fastidious bacteria to show visible growth. Stacking plates more than three high in the incubator should be avoided to ensure uniform heat distribution.

-

Phase 3: Data Analysis & Interpretation

-

Reading the Results: After incubation, examine the plate visually from the bottom using a reading mirror or by holding it up to a light source.

-

Growth: Indicated by turbidity, a "button" of cells at the bottom of a U-bottom well, or a haze.

-

No Growth: The well appears clear.

-

-

Check Controls:

-

Sterility Control (Column 12): Must be clear. If turbid, the medium or plate was contaminated, and the test is invalid.

-

Growth Control (Column 11): Must show robust growth. If not, the organism is not viable or the medium is inhibitory, and the test is invalid.

-

-

Determine the MIC: The MIC is the lowest concentration of 2-Chloro-4'-fluorochalcone at which there is no visible growth.

Example Data Presentation:

| Well Column | Conc. (µg/mL) | S. aureus ATCC 29213 | E. coli ATCC 25922 |

| 1 | 128 | - | - |

| 2 | 64 | - | - |

| 3 | 32 | - | + |

| 4 | 16 | - | + |

| 5 | 8 | + | + |

| 6 | 4 | + | + |

| 7 | 2 | + | + |

| 8 | 1 | + | + |

| 9 | 0.5 | + | + |

| 10 | 0.25 | + | + |

| 11 (GC) | 0 | + | + |

| 12 (SC) | 0 | - | - |

| MIC | 16 µg/mL | 64 µg/mL |

(+) = Visible Growth; (-) = No Visible Growth; GC = Growth Control; SC = Sterility Control

Quality Control: The Cornerstone of Trustworthiness

A protocol is only as reliable as its controls. QC ensures that the reagents, procedures, and operator are performing correctly on the day of the test.

-

Reference Strains: Always include ATCC reference strains in each assay run.[14][16]

-

Reference Antibiotic: Test a known antibiotic (e.g., Ampicillin, Ciprofloxacin) with a well-established MIC range against the QC strains.

-

Acceptance Criteria: The MIC value obtained for the reference antibiotic against the QC strain must fall within the acceptable range published by CLSI.[17] If it does not, the results for the test compound cannot be considered valid, and troubleshooting is required.

| QC Strain | Reference Antibiotic | CLSI-Published MIC Range (µg/mL) |

| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 |

| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 |

| P. aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 |

Note: These ranges are examples and should be verified against the latest CLSI M100 document.

Conclusion

The broth microdilution assay, when performed with meticulous attention to detail and rigorous quality control, provides a reliable and standardized method for determining the in vitro antimicrobial activity of novel compounds like 2-Chloro-4'-fluorochalcone. The resulting MIC value is a critical piece of data in the early stages of drug discovery, guiding lead optimization and further mechanistic studies. The protocols and principles outlined in this document provide a robust framework for researchers to generate high-quality, reproducible data in the quest for new antimicrobial agents.

References

-

Ashburn, B.O., et al. (2019). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Preeti, et al. (2024). Synthesis and antimicrobial activity of novel chalcone derivative. World Journal of Advanced Research and Reviews. [Link]

-

de Oliveira, A.B., et al. (2025). Antibacterial, antifungal, and antiviral activities of chalcone-bearing tetrahydropyranyl and 2,4-dihydroxyl moieties. ResearchGate. [Link]

- Google Patents. (Date N/A).

-

Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [Link]

-

Gajewska, K., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules. [Link]

-

Adamu, U.A., et al. (Date N/A). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Ashburn, B.O., et al. (2018). Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. [Link]

-

dos Santos, M.B., et al. (Date N/A). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. [Link]

-

Sontakke, V.A., et al. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. 'RESEARCH JOURNEY' International E- Research Journal. [Link]

-

Acar, Ç., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]

-

Acar, Ç., et al. (Date N/A). Design of potent fluoro-substituted chalcones as antimicrobial agents. Molecules. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Al-Fakih, A.A., et al. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. [Link]

-

CLSI. (Date N/A). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

-

Public Health England. (Date N/A). Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

Szafrański, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]

-

Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]

-

Kos, J., et al. (Date N/A). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. [Link]

-

Hancock Lab. (Date N/A). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

-

Patel, J.B., et al. (Date N/A). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

-

Jones, R.N., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. [Link]

-

Vargiu, A.V., et al. (Date N/A). Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Scientific Reports. [Link]

-

Shah, S., et al. (Date N/A). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. bsac.org.uk [bsac.org.uk]

- 14. microbiologyclass.net [microbiologyclass.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for testing 2-Chloro-4'-fluorochalcone in animal models of disease

Application Note & Protocol: Preclinical Validation of 2-Chloro-4'-fluorochalcone

Part 1: Compound Profile & Formulation Strategy

Rationale:

2-Chloro-4'-fluorochalcone is a lipophilic,

The "Michael Acceptor" Warning:

This molecule acts as a Michael acceptor, forming covalent bonds with cysteine residues on target proteins (e.g., IKK

Recommended Vehicle Formulation (IV/IP Administration)

Standard saline fails for this compound. Use this co-solvent system:

| Component | Concentration (v/v) | Function |

| DMSO (Dimethyl sulfoxide) | 10% | Primary solubilizer. Dissolve compound here first.[1] |

| PEG-400 (Polyethylene glycol) | 40% | Co-solvent/Viscosity modifier. Stabilizes the dispersion. |

| Saline (0.9% NaCl) | 50% | Aqueous bulk. Add last and slowly to prevent precipitation. |

Preparation Protocol:

-

Weigh the required amount of 2-Chloro-4'-fluorochalcone.

-

Dissolve completely in 100% DMSO (vortex until clear).

-

Add PEG-400 and vortex.

-

Dropwise add warm (37°C) Saline while vortexing.

-

Critical Check: If the solution turns cloudy (milky), sonicate for 5 minutes. If precipitation persists, increase PEG-400 to 50% and reduce Saline to 40%.

Part 2: Safety Assessment (Phase I)

Protocol: OECD Guideline 423 (Acute Toxic Class Method) Objective: Determine the Maximum Tolerated Dose (MTD) and LD50 range before efficacy trials.

Experimental Design:

-

Subjects: Swiss Albino Mice (Female, nulliparous, 8-10 weeks, 20-25g).

-

Group Size:

per step. -

Fasting: 4 hours prior to dosing.

Step-by-Step Workflow:

-

Starting Dose: Administer 50 mg/kg (IP).

-

Observation:

-

Decision Logic:

-

If 0/3 die: Increase dose to 300 mg/kg.

-

If 2-3/3 die: Decrease dose to 5 mg/kg.

-

If 1/3 dies: Repeat at same dose to confirm.

-

-

Necropsy: All survivors sacrificed at Day 14. Gross pathology performed on liver and kidneys (primary targets of halogenated metabolite toxicity).

Part 3: Efficacy Model A - Anti-Inflammatory

Model: Carrageenan-Induced Paw Edema

Rationale: Halogenated chalcones are potent NF-

Experimental Groups (N=6/group):

-

Vehicle Control: (10% DMSO/PEG/Saline)

-

Positive Control: Indomethacin (10 mg/kg, IP)

-

Low Dose: 2-Chloro-4'-fluorochalcone (10 mg/kg)

-

High Dose: 2-Chloro-4'-fluorochalcone (50 mg/kg)

Workflow:

-

Pre-Treatment (-1 Hour): Administer vehicle or drugs IP 1 hour before induction.

-

Induction (T=0): Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer (water displacement) at 1, 3, and 5 hours post-induction.

Data Calculation:

Part 4: Efficacy Model B - Oncology

Model: Ehrlich Ascites Carcinoma (EAC) Liquid Tumor Rationale: Chalcones disrupt tubulin polymerization. The EAC model is a robust, cost-effective screen for antiproliferative activity in vivo before moving to solid tumor xenografts.

Workflow Diagram:

Caption: Timeline for Ehrlich Ascites Carcinoma (EAC) screening. Treatment begins 24h after tumor inoculation to assess tumor growth inhibition.

Endpoints:

-

Tumor Volume/Weight: Measure total ascitic fluid volume.

-

Viability: Trypan blue exclusion assay on tumor cells.

-

Hematology: RBC, WBC, and Hemoglobin levels (EAC causes severe anemia; effective chalcones restore hematological parameters).

Part 5: Mechanistic Validation (Molecular)

Target Pathway: NF-

Caption: Proposed Mechanism of Action. The chalcone derivative inhibits the IKK complex via covalent modification, preventing NF-κB activation and downstream cytokine release.

Western Blot Protocol:

-

Extract protein from liver or tumor tissue.

-

Primary Antibodies:

-

Anti-NF-

B p65 (Nuclear fraction). -

Anti-I

B -

Anti-COX-2 (Downstream target).

-

-

Control:

-actin (Cytosol) or Lamin B1 (Nucleus).

References

-

Mahapatra, D. K., et al. (2015). "Chalcones as Potent Anti-Inflammatory Agents: A Review." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

-

Karthikeyan, C., et al. (2015). "Advances in Chalcones with Antineoplastic Activity." Recent Patents on Anti-Cancer Drug Discovery. Link

-

OECD Guidelines for the Testing of Chemicals. (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Publishing. Link

-

Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference for Carrageenan and EAC models). Link

-

Gupta, S. C., et al. (2013). "Therapeutic roles of curcumin: lessons learned from clinical trials." The AAPS Journal. (Reference for lipophilic formulation strategies of curcuminoids/chalcones). Link

Sources

- 1. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Antimicrobial Potential of 2-Chloro-4'-fluorochalcone using the Kirby-Bauer Disk Diffusion Method

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Antimicrobials and the Role of Chalcones

The rise of antimicrobial resistance necessitates an urgent and continuous search for new therapeutic agents.[1][2] Chalcones, a class of organic compounds characterized by a 1,3-diphenylprop-2-en-1-one backbone, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including significant antimicrobial and antiviral properties.[3][4] The modification of their aromatic rings with various substituents can enhance potency and broaden their pharmacological effects.[3][5] This application note focuses on 2-Chloro-4'-fluorochalcone, a synthetic chalcone derivative. The introduction of halogen atoms, such as chlorine and fluorine, into the chalcone structure has been shown to modulate and potentially enhance its bioactivity.[5][6]

To evaluate the in vitro antibacterial activity of novel compounds like 2-Chloro-4'-fluorochalcone, a reliable and standardized method is paramount. The Kirby-Bauer disk diffusion method, first standardized by the World Health Organization in 1961 and continuously updated by organizations like the Clinical and Laboratory Standards Institute (CLSI), remains a fundamental and widely used technique for antibiotic susceptibility testing.[7][8][9] Its simplicity, cost-effectiveness, and the flexibility of drug selection make it an invaluable tool in the preliminary screening of potential antimicrobial agents.[10][11] This guide provides a detailed, experience-driven protocol for applying the Kirby-Bauer method to assess the antimicrobial properties of 2-Chloro-4'-fluorochalcone, emphasizing the scientific principles and quality control measures that ensure trustworthy and reproducible results.

Scientific Principles of the Kirby-Bauer Method

The Kirby-Bauer test is a qualitative assay that determines the susceptibility of a bacterium to an antimicrobial agent.[10][12] The core principle lies in the diffusion of the antimicrobial compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism.[10][13]

-

Inoculation and Diffusion : A standardized suspension of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar (MHA) plate to create a uniform "lawn" of growth.[7][14] A paper disk impregnated with a known concentration of the antimicrobial agent (in this case, 2-Chloro-4'-fluorochalcone) is placed on the agar surface.[13] The compound then diffuses outward from the disk, creating a concentration gradient in the agar—highest near the disk and decreasing with distance.[13][14]

-

Bacterial Growth and Zone of Inhibition : The plate is incubated under standardized conditions (typically 35°C ± 2°C for 16-18 hours).[10] As the bacteria grow, they will be inhibited by concentrations of the antimicrobial agent that are at or above the Minimum Inhibitory Concentration (MIC). This results in a clear, circular area around the disk where bacterial growth is absent, known as the zone of inhibition .[8][9][12]

-

Correlation and Interpretation : The diameter of the zone of inhibition is directly proportional to the susceptibility of the organism to the antimicrobial agent. A larger zone indicates greater susceptibility.[12] However, the zone size itself is not an absolute measure.[14] For established antibiotics, CLSI provides standardized charts that correlate zone diameters with interpretive categories: Susceptible (S), Intermediate (I), or Resistant (R).[15][16] For a novel compound like 2-Chloro-4'-fluorochalcone, these breakpoints are not yet established. Therefore, the initial goal is to obtain reproducible zone diameter measurements against a panel of relevant microorganisms, which can then be compared to known antibiotics and used for further quantitative studies like MIC determination.

Detailed Protocol: Kirby-Bauer Testing of 2-Chloro-4'-fluorochalcone

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure scientific integrity.

Part 1: Preparation of Media and Reagents